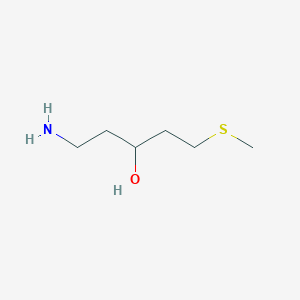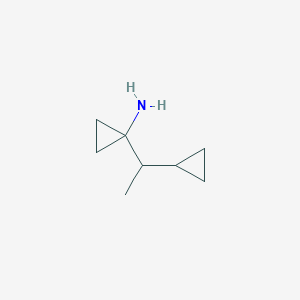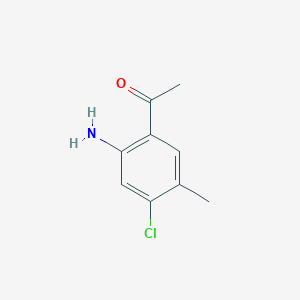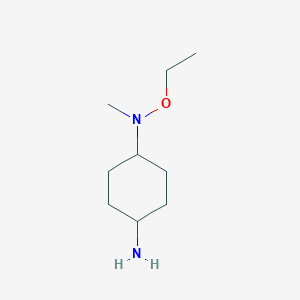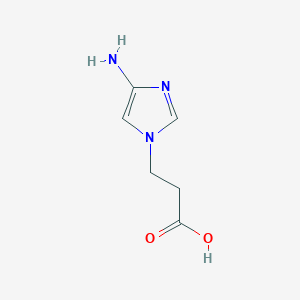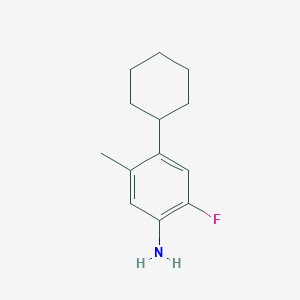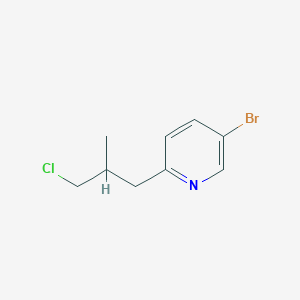
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine is a chemical compound with the molecular formula C9H11BrClN It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine typically involves the bromination of 2-(3-chloro-2-methylpropyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used. Reagents include arylboronic acids and palladium catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions produce pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
2-Bromo-5-methylpyridine: Contains a methyl group instead of the 3-chloro-2-methylpropyl group.
5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of the 3-chloro-2-methylpropyl group.
Uniqueness
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine is unique due to the presence of both bromine and chlorine atoms, as well as the 3-chloro-2-methylpropyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H11BrClN |
|---|---|
Molekulargewicht |
248.55 g/mol |
IUPAC-Name |
5-bromo-2-(3-chloro-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H11BrClN/c1-7(5-11)4-9-3-2-8(10)6-12-9/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
QRTDTXVHKKVPKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NC=C(C=C1)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)
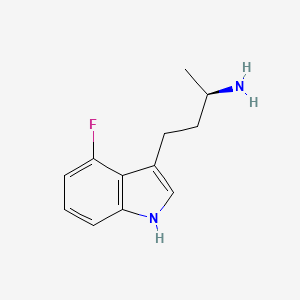
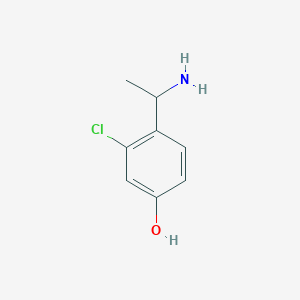
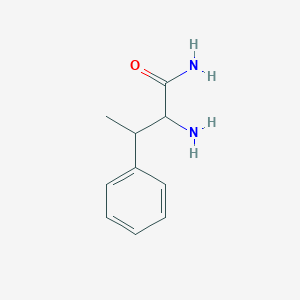
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
